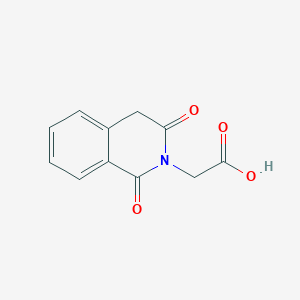

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid

Beschreibung

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS: 603097-44-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₃ . Structurally, it consists of a dihydroisoquinoline core fused with a 1,3-dioxo moiety, linked to an acetic acid side chain. It is commercially available with a purity of up to 97% (e.g., QZ-2992 in ) and is utilized in synthetic chemistry as a building block for more complex molecules .

Eigenschaften

IUPAC Name |

2-(1,3-dioxo-4H-isoquinolin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-5-7-3-1-2-4-8(7)11(16)12(9)6-10(14)15/h1-4H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBCSFDZKNXAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966972 | |

| Record name | (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5254-61-5, 52208-61-4 | |

| Record name | (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the use of starting materials such as phthalic anhydride and amino acids, followed by cyclization and oxidation steps.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions may involve the replacement of functional groups, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds related to (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid exhibit various biological activities:

- Neuroprotective Effects : This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a dual-target inhibitor of cholinesterases and monoamine oxidases, which are critical in the pathophysiology of Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential .

- Antimicrobial Properties : Derivatives of isoquinoline compounds have shown promising results against various pathogens, including bacteria and fungi. The dioxo structure contributes to their efficacy as antimicrobial agents .

- Antioxidant Activity : Compounds containing the isoquinoline structure are known for their antioxidant properties, which can help mitigate oxidative stress in cells, potentially preventing cellular damage and aging .

Synthesis and Derivatives

The synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid involves several methods that yield derivatives with enhanced biological activity. For example:

- Hybrid Compounds : Researchers have synthesized hybrid compounds by combining the isoquinoline structure with other pharmacophores to enhance efficacy against Alzheimer’s disease. These compounds have demonstrated improved inhibitory activity against acetylcholinesterase and monoamine oxidase .

Case Study 1: Neuroprotective Agents

A study explored the synthesis of novel 3,4-dihydro-2(1H)-quinolinone derivatives which incorporated (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. These compounds were evaluated for their ability to inhibit cholinesterases and showed significant promise as multi-targeted agents for Alzheimer’s treatment .

Case Study 2: Antimicrobial Activity

Research on derivatives of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid demonstrated effective antimicrobial activity against the phytopathogen Pythium recalcitrans. The study highlighted the structural modifications that enhanced the activity against this pathogen .

Comparative Analysis of Biological Activities

| Compound Type | Biological Activity | Mechanism |

|---|---|---|

| (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid | Neuroprotective | Inhibition of cholinesterases and monoamine oxidases |

| Isoquinoline Derivatives | Antimicrobial | Disruption of microbial cell walls |

| Antioxidant Compounds | Cellular Protection | Scavenging free radicals |

Wirkmechanismus

The mechanism of action of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects would depend on its ability to modulate these targets, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Key Differences in Physicochemical Properties

Solubility : The hydrochloride salt (CAS: 200064-94-4) exhibits improved aqueous solubility compared to the free acid form due to ionic interactions .

Lipophilicity: Alrestatin (CAS: 51411-04-2) has a larger aromatic system (benzo[de]isoquinoline), increasing its lipophilicity and membrane permeability, which is critical for central nervous system targeting .

Stability: The propanoic acid derivative (CAS: 75513-35-8) requires inert atmosphere storage to prevent decomposition, unlike the acetic acid analogue .

Bioactivity : Fluorinated derivatives (e.g., CAS: N/A in ) show enhanced metabolic stability and binding affinity due to fluorine’s electronegativity .

Biologische Aktivität

(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, also known as 2-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H9NO4

- Molecular Weight : 219.19 g/mol

- CAS Number : 52208-61-4

- Purity : >95% (HPLC)

- Storage Temperature : +4°C

The compound features a dioxoisoquinoline structure that is crucial for its biological activity. The presence of two carbonyl groups enhances its reactivity and potential interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit notable antitumor properties. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that substituents on the isoquinoline scaffold could significantly enhance cytotoxicity against various cancer cell lines, highlighting the potential of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid as an antitumor agent.

Antibacterial Properties

Compounds containing the isoquinoline structure have shown antibacterial activity against a range of pathogens. A comparative analysis revealed that modifications in the structure could lead to enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests that it may be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

The biological activities of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.

- Cell Signaling Modulation : It can modulate signaling pathways related to cell proliferation and immune response.

- Reactive Oxygen Species (ROS) Regulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Q & A

Q. What are the most reliable synthetic routes for preparing (1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid and its derivatives?

A common approach involves Pictet-Spengler cyclization (e.g., reacting substituted phenethylamines with paraformaldehyde in acidic media) followed by functionalization of the dihydroisoquinoline core. For example, trifluoroacetic anhydride and sulfuric acid have been used to introduce trifluoroacetyl groups, enabling subsequent reactions with electrophiles like carbon dioxide . Alternative routes include microwave-assisted cross-coupling with palladium catalysts (e.g., [2.2.2]octane derivatives) under inert atmospheres, achieving yields up to 77% . Key purification steps involve silica gel chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- NMR : H and C NMR are critical for verifying substituent positions on the dihydroisoquinoline ring and acetic acid moiety. For example, aromatic protons in the 6–8 ppm range confirm the isoquinoline backbone, while methylene groups adjacent to carbonyls appear as singlets near 3–4 ppm .

- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.049) validate stereochemistry and intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and adjacent heteroatoms .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHBrClFNO: [M+H] at 461.92 m/z) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Recrystallization : Use DMF/acetic acid (1:1) to remove polar impurities .

- Column chromatography : Silica gel with ethyl acetate/hexane (gradient 20–50%) achieves >95% purity .

- Acid-base extraction : The carboxylic acid group allows separation via pH adjustment (e.g., aqueous NaOH followed by HCl precipitation) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereoselectivity of dihydroisoquinoline derivatives?

- Solvent effects : Tetrahydrofuran (THF) promotes higher yields in lithiation reactions compared to DMF, likely due to better stabilization of intermediates .

- Catalyst choice : Palladium complexes with diphenylphosphine ligands enhance cross-coupling efficiency in microwave-assisted syntheses (e.g., 77% yield vs. 50% with platinum catalysts) .

- Temperature : Refluxing in acetic acid (3–5 h) minimizes side reactions like over-oxidation of the dihydroisoquinoline core .

Q. What computational methods are used to predict the bioactivity of derivatives targeting neurological receptors?

- Docking simulations : Molecular docking with GABA or NMDA receptor models (e.g., PDB ID 6X3T) identifies key interactions between the acetic acid moiety and receptor binding pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC data for PRMT5 inhibition .

- MD simulations : Analyze stability of tin(II) complexes (e.g., [Sn(L)]) in aqueous media, focusing on ligand dissociation rates .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Statistical validation : Apply ANOVA with Fisher’s LSD test (p < 0.05) to compare yields across multiple trials .

- Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., acylated byproducts) that may reduce yield .

- Bioassay standardization : Normalize cell-based assays (e.g., using HEK293T cells) to control for batch-to-batch variability in IC measurements .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the carboxylic acid group during storage?

Q. How can regioselectivity issues in electrophilic substitution be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.